molecular formula C10H10N2O5 B5219026 2-amino-1-methyl-2-oxoethyl 4-nitrobenzoate

2-amino-1-methyl-2-oxoethyl 4-nitrobenzoate

Cat. No. B5219026
M. Wt: 238.20 g/mol
InChI Key: CDWLBVRKGYDUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-methyl-2-oxoethyl 4-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a member of the nitrobenzoate family and is often referred to as AMNB. The compound has a molecular formula of C10H9N2O5 and a molecular weight of 243.19 g/mol.

Mechanism of Action

The mechanism of action of AMNB involves the coordination of the nitrobenzoate group with metal ions. The compound acts as a chelator, binding to metal ions and causing a change in fluorescence. This change in fluorescence can be used to detect the presence of metal ions in biological samples.
Biochemical and physiological effects:
AMNB has been shown to have no significant biochemical or physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes. This makes it an ideal tool for studying the role of metal ions in biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of AMNB is its high selectivity for copper ions. This allows for the detection of copper ions in complex biological samples. The compound is also easy to synthesize and has a high purity. However, one limitation of AMNB is its limited selectivity for other metal ions. This can make it difficult to study the role of other metal ions in biological systems.

Future Directions

There are several future directions for the use of AMNB in scientific research. One area of interest is the study of the role of copper in neurodegenerative diseases. AMNB can be used to detect changes in copper levels in the brain, which may be related to the development of these diseases. Another area of interest is the study of the mechanism of action of enzymes involved in drug metabolism. AMNB can be used to study the binding of metal ions to these enzymes, which may lead to the development of new drugs that target these enzymes.
Conclusion:
In conclusion, 2-amino-1-methyl-2-oxoethyl 4-nitrobenzoate is a valuable tool for scientific research. Its high selectivity for copper ions and ease of synthesis make it an ideal tool for studying the role of metal ions in biological systems. The compound has a wide range of scientific research applications and has the potential to lead to the development of new drugs for the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of AMNB involves the reaction between 4-nitrobenzoic acid and 2-amino-1-methyl-2-oxoethyl acetate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to produce AMNB in large quantities, making it readily available for scientific research.

Scientific Research Applications

AMNB has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of metal ions in biological samples. The compound has a high selectivity for copper ions and has been used to study the role of copper in neurodegenerative diseases such as Alzheimer's and Parkinson's. AMNB has also been used to study the mechanism of action of enzymes involved in the metabolism of drugs and toxins.

properties

IUPAC Name

(1-amino-1-oxopropan-2-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(9(11)13)17-10(14)7-2-4-8(5-3-7)12(15)16/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWLBVRKGYDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-1-oxopropan-2-yl) 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.